1-(4-(aminomethyl)cyclohexyl)-N-methylmethanamine
Description
1-(4-(Aminomethyl)cyclohexyl)-N-methylmethanamine is a cyclohexane-based amine derivative featuring an aminomethyl group at the 4-position of the cyclohexyl ring and an N-methylmethanamine substituent.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
[4-(methylaminomethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H20N2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
XHGSBBFXHHCBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(aminomethyl)cyclohexyl)-N-methylmethanamine typically involves the reaction of cyclohexylamine with formaldehyde and methylamine. The process can be summarized as follows:
- The intermediate then reacts with methylamine to yield the final product.
Cyclohexylamine: reacts with to form an intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)cyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-(4-(Aminomethyl)cyclohexyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(aminomethyl)cyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-(aminomethyl)cyclohexyl)-N-methylmethanamine with structurally related cyclohexylamine derivatives, emphasizing substituent effects, molecular properties, and applications:
*Calculated based on analogous structures.
Key Differences and Research Insights:
Substituent Effects on Bioactivity: The difluoromethyl variant (CAS 2445791-59-1) exhibits increased lipophilicity compared to non-fluorinated analogues, enhancing blood-brain barrier permeability .
Synthetic Utility: The synthesis of N4-(1-(aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine () demonstrates the use of cyclohexylamine derivatives as intermediates in heterocyclic drug development .
Structural Flexibility :
- The 4-nitrophenyl derivative (CAS 2228611-13-8) highlights how aromatic substituents can shift applications toward photodynamic therapy or nitro-reductase substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
